2-Hydroxy-pbd-5,11-dione
2-Hydroxy-pbd-5,11-dione
Brand Name:
Vulcanchem
CAS No.:
182823-26-3
VCID:
VC20921760
InChI:
InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1
SMILES:
C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O
Molecular Formula:
C12H12N2O3
Molecular Weight:
232.23 g/mol
2-Hydroxy-pbd-5,11-dione
CAS No.: 182823-26-3
Cat. No.: VC20921760
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182823-26-3 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
| Standard InChI | InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1 |
| Standard InChI Key | QMZBNOQLELVDQU-XCBNKYQSSA-N |
| Isomeric SMILES | C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O |
| SMILES | C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O |
| Canonical SMILES | C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O |
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